molecular formula C19H21N3O6 B11547476 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide

Cat. No. B11547476
M. Wt: 387.4 g/mol
InChI Key: WKIVGOPDRDPWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide is an organic compound with a complex structure that includes aromatic rings, nitro groups, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxyethyl Intermediate: The reaction begins with the alkylation of 5-methyl-2-(propan-2-yl)phenol with an appropriate alkyl halide to form the phenoxyethyl intermediate.

    Nitration: The phenoxyethyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions of the benzene ring.

    Amidation: The final step involves the reaction of the nitrated intermediate with an appropriate amine to form the amide linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst, nitric acid for nitration.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or further nitrated derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

    Biology: Potential use as a probe or inhibitor in biochemical studies due to its ability to interact with specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and aromatic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzene
  • **N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-diaminobenzamide
  • **N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dichlorobenzamide

Uniqueness

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and an amide linkage, which confer specific chemical and biological properties

properties

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C19H21N3O6/c1-12(2)17-5-4-13(3)8-18(17)28-7-6-20-19(23)14-9-15(21(24)25)11-16(10-14)22(26)27/h4-5,8-12H,6-7H2,1-3H3,(H,20,23)

InChI Key

WKIVGOPDRDPWBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.